N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide

Catalog No.
S12277312
CAS No.
M.F
C16H17Cl2N5O3
M. Wt
398.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridi...

Product Name

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide

IUPAC Name

N-[2-[[6-[(3,4-dichlorophenyl)methylamino]-3-nitropyridin-2-yl]amino]ethyl]acetamide

Molecular Formula

C16H17Cl2N5O3

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C16H17Cl2N5O3/c1-10(24)19-6-7-20-16-14(23(25)26)4-5-15(22-16)21-9-11-2-3-12(17)13(18)8-11/h2-5,8H,6-7,9H2,1H3,(H,19,24)(H2,20,21,22)

InChI Key

BSNIYABGKKFOHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=C(C=CC(=N1)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide is a complex organic compound characterized by its intricate structure and specific functional groups. With a molecular formula of C16H17Cl2N5O3C_{16}H_{17}Cl_{2}N_{5}O_{3} and a molecular weight of approximately 398.2 g/mol, this compound features a nitropyridine moiety, which is known for its biological activity and potential therapeutic applications . The presence of the 3,4-dichlorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of the amino groups allows for nucleophilic substitution reactions, particularly in the formation of derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, which may lead to the introduction of additional functional groups.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can hydrolyze to yield the corresponding amine and acetic acid.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide exhibits significant biological activity due to its structural components. Compounds containing nitropyridine rings are often studied for their potential as:

  • Antimicrobial Agents: The nitro group is known to enhance antimicrobial properties.
  • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Further studies are required to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide typically involves multi-step synthetic routes. Common methods include:

  • Starting Materials: Utilizing 3,4-dichlorobenzylamine and 3-nitropyridine derivatives as key intermediates.
  • Coupling Reactions: Employing coupling agents to facilitate the formation of the amide bond between the amine and acetamide functionalities.
  • Purification Techniques: Following synthesis, purification through recrystallization or chromatography is essential to obtain high-purity products.

These methods highlight the complexity involved in synthesizing such compounds and underscore the need for careful optimization of reaction conditions.

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting bacterial infections or cancer.
  • Research Tool: Useful in biochemical assays to study enzyme inhibition or cellular responses.
  • Chemical Probes: May serve as a probe in studying biological pathways involving nitropyridine derivatives.

These applications indicate its versatility and importance in both research and therapeutic contexts.

Interaction studies involving N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide focus on its binding affinity with various biological targets. Techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To assess biological activity against specific enzymes or cell lines.

These studies provide insights into the compound's mechanism of action and help identify potential therapeutic uses.

Several compounds share structural similarities with N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Amino-2,6-dichloro-3-nitropyridineC5H3Cl2N3O2C_{5}H_{3}Cl_{2}N_{3}O_{2}Simple structure; lacks acetamide functionality .
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-oneC19H15Cl2N3O3C_{19}H_{15}Cl_{2}N_{3}O_{3}Contains methoxy groups; different biological profile .
2,6-Dichloro-3-nitropyridin-4-amineC5H4Cl2N3C_{5}H_{4}Cl_{2}N_{3}Lacks ethyl and acetamide groups; simpler nitrogen base .

The uniqueness of N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide lies in its complex structure combining multiple functional groups that enhance its potential biological activity compared to simpler analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

397.0708448 g/mol

Monoisotopic Mass

397.0708448 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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